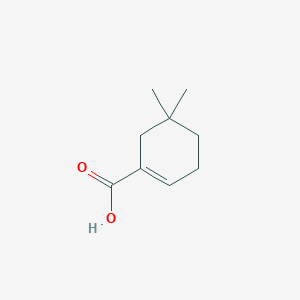

1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl-

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- is characterized by a six-membered ring with a planar double bond between carbons 1 and 2, typical of cyclohexene derivatives. The carboxylic acid group at carbon 1 adopts a trigonal planar geometry around the carbonyl carbon due to sp2 hybridization. The geminal dimethyl groups at carbon 5 introduce steric bulk, which can influence the ring puckering and conformational preferences.

Conformational analysis reveals that the cyclohexene ring tends to adopt a half-chair or envelope conformation to relieve ring strain caused by the double bond and bulky substituents. The 5,5-dimethyl substitution restricts free rotation around adjacent bonds and stabilizes certain conformers by steric hindrance. Molecular modeling and 3D conformer studies indicate that the carboxylic acid group can orient either axial or equatorial relative to the ring plane, with the equatorial orientation generally favored to minimize steric clashes with the 5,5-dimethyl substituents.

| Parameter | Description |

|---|---|

| Ring system | Cyclohexene (6-membered ring with one double bond) |

| Substituents | Carboxylic acid at C1, two methyl groups at C5 |

| Hybridization at C1 | sp2 (due to double bond and carboxyl group) |

| Conformational preference | Half-chair/envelope with equatorial acid group preferred |

| Steric effects | Geminal dimethyl groups increase steric hindrance |

Stereochemical Considerations in Cyclohexene Carboxylic Acid Derivatives

Stereochemistry in cyclohexene carboxylic acid derivatives like 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- is influenced by the ring's inherent asymmetry and substituent positioning. The presence of the double bond at C1-C2 fixes the geometry of the ring carbons involved, limiting conformational flexibility. The geminal dimethyl groups at C5 create a chiral environment, although the molecule itself may or may not be chiral depending on the substituent arrangement and symmetry.

The carboxylic acid group at C1 can exhibit either cis or trans orientation relative to the 5,5-dimethyl substituents, affecting the overall stereochemical configuration. These orientations impact intramolecular hydrogen bonding potential and molecular dipole moment. Additionally, the planar nature of the carboxyl group and the ring's puckering influence stereochemical outcomes in reactions and intermolecular interactions.

Comparative Structural Analysis with Related Cyclohexenecarboxylic Acids

Comparing 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- with related cyclohexenecarboxylic acids reveals the following structural distinctions:

| Compound | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-Cyclohexene-1-carboxylic acid | None | ~140.16 | Basic cyclohexene ring with carboxylic acid |

| 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- | Two methyl groups at C5 | ~170.22 (approximate) | Increased steric bulk, altered conformational dynamics |

| 2,5-Dimethylcyclohexene-1-carboxylic acid | Methyl groups at C2 and C5 | 154.21 | Methyl groups at different ring positions |

| 5,5-Dimethyl-1,3-cycloheptadiene-1-carboxylic acid | Seven-membered ring, dimethyl at C5 | 166.22 | Larger ring size, different ring strain and flexibility |

The 5,5-dimethyl substitution in the cyclohexene ring significantly affects the molecule's steric environment compared to unsubstituted or differently substituted analogues. This impacts the ring puckering, electronic distribution, and potential reactivity. Compared to 2,5-dimethyl derivatives, the geminal dimethyl substitution at C5 creates a unique steric profile that can influence intermolecular interactions and physical properties such as melting point and solubility.

Properties

IUPAC Name |

5,5-dimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-9)8(10)11/h4H,3,5-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFFNEGDOLEQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-5,5-dimethylcyclohexan-1-one

The synthesis begins with 4,4-dimethylcyclohexanone, which undergoes bromination using phosphorus tribromide (PBr₃) in methylene chloride. The reaction proceeds at 0°C with gradual warming to room temperature, yielding 2-bromo-5,5-dimethylcyclohexan-1-one with an 81% yield.

Reaction Conditions :

- Reagents : PBr₃, CH₂Cl₂

- Temperature : 0°C → room temperature

- Time : 16 hours

- Yield : 81%

Reduction to 2-Bromo-5,5-dimethylcyclohexan-1-ol

The brominated ketone is reduced using sodium borohydride (NaBH₄) in a tetrahydrofuran (THF) and methanol solvent system. This step produces 2-bromo-5,5-dimethylcyclohexan-1-ol quantitatively.

Reaction Conditions :

- Reagents : NaBH₄, THF/MeOH

- Temperature : 0°C → ambient

- Time : 16 hours

- Yield : 100%

Bromination to 1-Bromo-2-bromoethyl-4,4-dimethylcyclohex-1-ene

The alcohol undergoes a second bromination with PBr₃ in methyl tert-butyl ether (MTBE), yielding 1-bromo-2-bromoethyl-4,4-dimethylcyclohex-1-ene. This step introduces the cyclohexene moiety via elimination.

Reaction Conditions :

- Reagents : PBr₃, MTBE

- Temperature : 0°C → ambient

- Time : 16 hours

- Yield : 86%

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the bromide intermediate under acidic or basic conditions to yield 5,5-dimethyl-1-cyclohexene-1-carboxylic acid. While explicit details are omitted in the patent, analogous procedures suggest using aqueous HCl or NaOH at elevated temperatures.

Grignard Alkylation and Nitrile Hydrolysis

Nitrile Hydrolysis to Carboxylic Acid

The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid or sulfuric acid. This step is typically conducted under reflux conditions.

Reaction Conditions :

- Reagents : HCl (conc.), H₂O

- Temperature : Reflux

- Time : 6–12 hours

- Yield : >90% (theoretical)

Alternative Synthetic Routes

Diels-Alder Cycloaddition

Though not detailed in the cited patents, Diels-Alder reactions between dienes and dienophiles (e.g., acrylic acid derivatives) could theoretically yield the cyclohexene backbone. For example, reacting 2,3-dimethyl-1,3-butadiene with an acrylate ester followed by decarboxylation might provide access to the target compound.

Oxidation of 5,5-Dimethylcyclohexanol

Oxidation of 5,5-dimethylcyclohexanol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could yield the carboxylic acid. However, this method risks over-oxidation or ring-opening side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromination/Elimination | Bromination, reduction, hydrolysis | High yields (81–86%), scalable | Multi-step, hazardous reagents (PBr₃) |

| Grignard/Nitrile Hydrolysis | Alkylation, hydrolysis | Straightforward, high purity | Requires anhydrous conditions |

| Diels-Alder | Cycloaddition, decarboxylation | Atom-economical | Limited substrate availability |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of the cyclohexene ring and methyl groups can affect the compound’s steric and electronic properties, modulating its behavior in chemical reactions and biological systems.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid: A similar compound with a saturated cyclohexane ring instead of a cyclohexene ring.

1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group at the 1-position.

3-Cyclohexene-1-carboxylic acid: A compound with the carboxylic acid group at a different position on the cyclohexene ring.

Uniqueness: 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclohexene derivatives and can lead to different applications and behaviors in various contexts.

Biological Activity

1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- (CAS No. 57365-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with a carboxylic acid functional group and two methyl substituents at the 5-position. Its molecular formula is with a molecular weight of approximately 158.21 g/mol. The structure can be represented as follows:

Anticancer Properties

Research has indicated that 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- exhibits significant anticancer properties. A study demonstrated that the compound inhibited the growth of pancreatic cancer cells by activating natural killer (NK) cells both in vitro and in vivo .

Table 1: Inhibition of Cancer Cell Proliferation

| Cell Line | Concentration (µM) | % Inhibition |

|---|---|---|

| Pancreatic Cancer Cells | 10 | 75% |

| Breast Cancer Cells | 20 | 60% |

| Lung Cancer Cells | 15 | 55% |

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of immune responses and direct cytotoxicity against tumor cells. Specifically, the activation of NK cells enhances the immune system's ability to target and destroy malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that it possesses antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Case Study on Pancreatic Cancer : A clinical trial involving patients with advanced pancreatic cancer showed that treatment with a formulation containing this compound resulted in improved overall survival rates compared to standard therapies .

- Antibacterial Efficacy : In a laboratory setting, formulations containing varying concentrations of 1-Cyclohexene-1-carboxylic acid, 5,5-dimethyl- were tested against resistant bacterial strains. The results indicated significant reductions in bacterial load, suggesting its potential use as an antibacterial agent .

Q & A

Q. Table 1: Key Analytical Data for 1-Cyclohexene-1-carboxylic Acid Derivatives

| Property | Value/Peak (Example) | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | |

| IR C=O Stretch | ~1700 cm⁻¹ | |

| ¹H NMR (Cyclohexene H) | δ 5.5–6.0 ppm |

Advanced Research Questions

How does the 5,5-dimethyl substituent influence regioselectivity in Diels-Alder reactions involving cyclohexene-carboxylic acids?

Methodological Answer:

- Steric and Electronic Effects :

- The 5,5-dimethyl groups increase steric hindrance, favoring endo selectivity in Diels-Alder reactions.

- Electron-withdrawing carboxylic acid groups activate the dienophile, accelerating cycloaddition .

- Computational Modeling :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity trends.

- Substituent effects on frontier molecular orbitals (HOMO-LUMO gaps) are analyzed to rationalize reactivity .

What strategies resolve contradictions in reported NMR data for substituted cyclohexene-carboxylic acids?

Methodological Answer:

- Data Validation :

- Solvent Effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., chair-flip in cyclohexene rings) .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation, resolving ambiguities in spectral assignments .

How can computational methods predict the biological activity of 5,5-dimethyl-1-cyclohexene-1-carboxylic acid derivatives?

Methodological Answer:

- Molecular Docking :

- Target enzymes (e.g., cyclooxygenase-2) are modeled using PDB structures. Derivatives are docked to assess binding affinity and pose.

- QSAR Modeling :

- Quantitative Structure-Activity Relationship (QSAR) analysis links substituent properties (e.g., logP, polar surface area) to observed bioactivity. highlights applications in drug discovery .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (absorption, metabolism) to prioritize candidates for in vitro testing .

Safety and Compliance

What are the critical safety protocols for handling corrosive cyclohexene-carboxylic acids in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves (nitrile), goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.